molecular formula C21H33NO7SSi B601490 Faropenem Impurity 14 CAS No. 429691-43-0

Faropenem Impurity 14

Katalognummer: B601490
CAS-Nummer: 429691-43-0
Molekulargewicht: 471.6 g/mol
InChI-Schlüssel: WZUMZXAKQCQYFR-ZXFNITATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Faropenem Related Compound 2 is a chemical substance identified in relation to Faropenem, a broad-spectrum, orally active beta-lactam antibiotic belonging to the penem group . This compound is supplied as a high-purity reference standard intended for research and quality control applications. It is primarily used in analytical testing, such as in HPLC and MS methods, for the identification and quantification of process-related impurities and degradation products in Faropenem drug substances and drug products. This ensures the safety, efficacy, and quality of the pharmaceutical product in compliance with regulatory guidelines. The mechanism of action for Faropenem-related compounds is typically tied to the parent molecule's activity. Faropenem itself exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which inactivates them and disrupts the final stage of peptidoglycan cross-linking in the cell wall, leading to cell lysis and death . Research into related compounds like this one is valuable for monitoring stability, optimizing synthesis pathways, and understanding the degradation profile of the active pharmaceutical ingredient. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the certificate of analysis for specific data on identity, purity, and strength. The specific chemical structure, IUPAC name, and CAS number for Faropenem Related Compound 2 should be confirmed with the provided analytical data sheet.

Eigenschaften

CAS-Nummer

429691-43-0

Molekularformel

C21H33NO7SSi

Molekulargewicht

471.6 g/mol

IUPAC-Name

prop-2-enyl 2-[(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-4-[(2R)-oxolane-2-carbonyl]sulfanylazetidin-1-yl]-2-oxoacetate

InChI

InChI=1S/C21H33NO7SSi/c1-8-11-28-19(25)17(24)22-16(23)15(13(2)29-31(6,7)21(3,4)5)18(22)30-20(26)14-10-9-12-27-14/h8,13-15,18H,1,9-12H2,2-7H3/t13-,14-,15+,18-/m1/s1

InChI-Schlüssel

WZUMZXAKQCQYFR-ZXFNITATSA-N

Aussehen

White to light brown powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(3S,​4R)​- 1-​Azetidineacetic acid, 3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​α,​2-​dioxo-​4-​[[[(2R)​-​tetrahydro-​2-​furanyl]​carbonyl]​thio]​-​, 2-​propen-​1-​yl ester; 

Herkunft des Produkts

United States

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes to Further Mitigate Faropenem (B194159) Related Compound 2 Formation

The synthesis of Faropenem is a multi-step process that can inadvertently lead to the formation of impurities. Current research focuses on developing novel synthetic pathways that are not only more efficient but also inherently cleaner, minimizing the generation of byproducts like Faropenem Related Compound 2.

One promising approach involves a one-step deprotection method. Traditional syntheses often require separate steps to remove protecting groups from the hydroxyl and carboxyl functionalities, which can be inefficient and introduce impurities. google.com A novel method prepares Faropenem by simultaneously removing both the hydroxyl and carboxyl protecting groups in a single step using trifluoroacetic acid, followed by neutralization. google.com This streamlined process has the potential to reduce reaction time and the use of reagents that may contribute to impurity formation. google.com

Another area of investigation is the optimization of reaction conditions. For instance, in the cyclization step of a patented Faropenem synthesis, residual moisture can promote hydrolysis, leading to the formation of impurities. Strict moisture control is a key process optimization to reduce these unwanted side reactions. Similarly, the choice of catalyst and its lifecycle can impact impurity profiles. Research into more robust and selective catalysts could significantly decrease the formation of Faropenem Related Compound 2.

Table 1: Comparison of Synthetic Strategies for Faropenem

Synthetic StrategyKey FeaturesPotential for Impurity Reduction
Traditional Multi-Step Deprotection Separate removal of hydroxyl and carboxyl protecting groups. google.comHigher potential for side reactions and impurity formation due to more extensive processing.
One-Step Deprotection Simultaneous removal of protecting groups using trifluoroacetic acid. google.comStreamlined process, reducing reaction steps and the use of multiple reagents, thereby lowering the risk of impurity generation. google.com
Process Optimization Strict moisture control, catalyst pre-treatment, and low-temperature crystallization. Minimizes degradation and side reactions, leading to a cleaner product with lower levels of impurities.

Application of Advanced Analytical Technologies for Ultra-Trace Analysis and Comprehensive Impurity Mapping

The accurate detection and quantification of impurities, even at ultra-trace levels, are paramount for ensuring drug quality. Advanced analytical technologies are continuously being developed and applied to provide a more comprehensive understanding of the impurity profile of Faropenem.

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC) in terms of resolution, speed, and sensitivity. researchgate.net UPLC systems, which utilize columns with sub-2µm particles, allow for faster analysis times and reduced solvent consumption. researchgate.net For Faropenem, a stability-indicating RP-UPLC method has been developed for its quantification in bulk drug and tablet formulations, demonstrating excellent linearity and precision. researchgate.net

Coupling UPLC with mass spectrometry (UPLC-MS/MS) provides even greater specificity and sensitivity, enabling the identification and quantification of trace-level impurities. researchgate.netmdpi.com This technique has been successfully used for the analysis of various carbapenems and can be instrumental in creating a detailed impurity map for Faropenem, including the characterization of previously unknown minor components. researchgate.netnih.gov

Table 2: Advanced Analytical Techniques for Impurity Analysis

Analytical TechniquePrincipleApplication in Faropenem Analysis
UPLC Chromatographic separation using columns with sub-2µm particles, providing high resolution and sensitivity. researchgate.netQuantification of Faropenem and separation from its degradation products with high efficiency. researchgate.net
UPLC-MS/MS Combines the separation power of UPLC with the mass-based detection of tandem mass spectrometry for highly selective and sensitive analysis. researchgate.netmdpi.comIdentification and quantification of trace-level impurities, enabling comprehensive impurity profiling. researchgate.netnih.gov
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. researchgate.netAn alternative and complementary technique to HPLC for the separation of impurities and degradation products. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Impurity Formation and Control

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize pharmaceutical manufacturing by enabling predictive modeling of complex processes. nih.govresearchgate.net By analyzing large datasets from manufacturing runs, ML algorithms can identify critical process parameters that influence the formation of impurities like Faropenem Related Compound 2.

This data-driven approach can predict the likelihood of impurity formation under different reaction conditions, allowing for proactive process control and optimization. nih.gov For instance, an ML model could be trained on historical batch data to predict the impact of variations in temperature, pH, and raw material quality on the final impurity profile. This allows for the establishment of more robust process parameters to consistently produce high-quality Faropenem.

Development of Standardized Reference Materials and Collaborative Research on Rare Impurities

The accurate identification and quantification of any pharmaceutical impurity rely on the availability of well-characterized reference materials. axios-research.comsynthinkchemicals.com For Faropenem Related Compound 2, having a fully characterized reference standard is crucial for analytical method development, validation, and routine quality control. axios-research.com The development and certification of such standards by organizations like the U.S. Pharmacopeia (USP) ensure their quality and traceability. technologynetworks.com

Collaborative research efforts are also essential, particularly for rare or novel impurities. technologynetworks.comnih.gov Sharing information and resources between pharmaceutical companies, academic institutions, and regulatory bodies can accelerate the identification, characterization, and toxicological assessment of these impurities. technologynetworks.comnih.gov Such collaborations can lead to a deeper understanding of impurity formation mechanisms and the development of harmonized control strategies across the industry. This collective approach is vital for addressing the challenges posed by rare impurities and ensuring the global supply of safe and effective medicines. nih.gov

Q & A

Q. How should researchers document analytical validation for regulatory compliance?

  • Guidelines :
  • Include validation parameters (linearity range, LOD/LOQ, precision) in supplementary materials.
  • Reference pharmacopeial standards (e.g., ICH Q2(R1)) for method validation.
  • Provide raw chromatographic data and spectral deconvolution steps in supporting information .

Q. What statistical methods are appropriate for analyzing degradation kinetics data?

  • Approach : Use nonlinear regression to fit degradation curves (e.g., first-order model: ln[C] = −kt + ln[C0]). Report 95% confidence intervals for rate constants. Apply the Akaike Information Criterion (AIC) to compare model fit adequacy across conditions .

Q. Tables for Key Data

Parameter Dry Air 90% RH
Activation Energy (Ea)97.6 kJ/mol90.0 kJ/mol
Rate Constant (k)5.90 × 10<sup>−8</sup> s<sup>−1</sup>7.58 × 10<sup>−2</sup> s<sup>−1</sup>
Entropy (ΔS<sup>≠</sup>)−3052 J/(mol·K)−3479 J/(mol·K)
Adapted from kinetic studies in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.